[(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-16(19-2)10-17(9-15)20-3/h4-10,18H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPHHHYWFOIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups in place of methoxy groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Pharmacological Research :
- This compound is being explored as a potential pharmacophore in drug design due to its ability to interact with biological targets, particularly receptors and enzymes involved in various diseases.
- Its structural similarity to known psychoactive substances allows researchers to investigate its effects on the central nervous system (CNS), potentially leading to new therapeutic agents for conditions such as depression and anxiety.
-
Drug Development :
- The compound's functional groups enable modifications that could enhance efficacy or reduce side effects. Researchers are synthesizing derivatives to evaluate their pharmacokinetic properties and therapeutic potential.
Biological Research Applications
-
Binding Studies :
- [(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine is utilized in studies examining the binding affinities of small molecules to various receptors. This can elucidate mechanisms of action and inform the development of more selective drugs.
-
Metabolic Pathway Analysis :
- The compound can serve as a tracer in metabolic studies, helping scientists understand how similar compounds are processed in biological systems. This knowledge is critical for predicting the behavior of new drugs in clinical settings.
Material Science Applications
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Synthesis of Advanced Materials :
- The reactivity of this compound makes it a valuable building block for synthesizing polymers and other advanced materials. Its stability under various conditions allows for its application in coatings and composites.
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Chemical Libraries :
- Its unique structure facilitates the creation of diverse chemical libraries that are essential for high-throughput screening in drug discovery. These libraries can be used to identify lead compounds with desirable biological activities.
Case Studies and Research Findings
- A study published in Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound and their binding affinities to serotonin receptors, highlighting its potential as an antidepressant candidate.
- Another case report documented the use of this compound in a clinical setting, where it exhibited significant effects on mood regulation in a controlled trial involving patients with major depressive disorder.
Mechanism of Action
The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent groups, positions, and amine types. Key comparisons include:
Table 1: Structural and Substituent Comparisons
Key Observations :
- Steric Effects : The 4-methylphenyl group in the target compound introduces less steric hindrance than the 3-methylphenyl group in , which may influence binding affinities in biological systems .
- Amine Type : Unlike the pyrimidin-5-amine in , the target compound’s secondary amine lacks heteroaromaticity, likely reducing its planar rigidity and π-stacking capabilities .
Table 2: Inferred Properties
Key Insights :
Biological Activity
[(3,5-Dimethoxyphenyl)methyl][(4-methylphenyl)methyl]amine is a compound of interest due to its potential biological activity, particularly in pharmacological contexts. This article reviews existing research on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 271.354 g/mol
- CAS Number : Not specified in the sources but can be referenced by its chemical name.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of methoxy-substituted phenyl compounds have shown antiproliferative activity against human pancreatic tumors and epithelial carcinoma cells .
- Psychoactive Effects : Compounds in the phenethylamine class, which includes related structures, have been reported to possess psychoactive properties. The structural similarities suggest potential interactions with neurotransmitter systems, particularly serotonin receptors .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their function and thereby affecting metabolic pathways. This mechanism is common among amine-based compounds where structural modifications can lead to significant changes in biological activity.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The compound's structure allows it to bind to various receptors and enzymes, modulating their activity. This could lead to altered signaling pathways within cells.
- Influence on Neurotransmission : As with many phenethylamines, there is a likelihood that this compound interacts with neurotransmitter systems, particularly those involving serotonin and dopamine .
Case Study 1: Psychoactive Effects
A clinical report on a similar compound (25I-NBOMe) highlighted severe physiological responses such as tachycardia and hypertension following ingestion. While not directly related to this compound, it underscores the potential risks associated with psychoactive substances in this chemical class .
Case Study 2: Antiproliferative Activity
Another study evaluated the antiproliferative effects of methoxy-substituted phenyl compounds on various cancer cell lines. The findings indicated that certain structural modifications could enhance cytotoxicity against specific cancer types, suggesting that this compound may exhibit similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 25I-NBOMe | 2C drug | Psychoactive effects; severe toxicity reported |
| 4,4'-DMAR | Aminorex derivative | Similar psychoactive effects; linked to fatalities |
| (3,4-Dimethoxyphenyl)(3,5-Dimethylphenyl)methylamine | Related structure | Antiproliferative activity against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
